molecular formula C16H17NO2 B11175999 3-methoxy-N-(1-phenylethyl)benzamide

3-methoxy-N-(1-phenylethyl)benzamide

Cat. No.: B11175999
M. Wt: 255.31 g/mol
InChI Key: JUDIEHSJEKJBSS-UHFFFAOYSA-N
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Description

3-methoxy-N-(1-phenylethyl)benzamide: is an organic compound with the molecular formula C16H17NO2 It is a benzamide derivative characterized by a methoxy group at the third position and a phenylethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(1-phenylethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzoic acid and 1-phenylethylamine.

    Amidation Reaction: The 3-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This intermediate is then reacted with 1-phenylethylamine in the presence of a base such as triethylamine (TEA) to form this compound.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-methoxy-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxy-N-(1-phenylethyl)benzamide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products Formed:

    Oxidation: 3-hydroxy-N-(1-phenylethyl)benzamide.

    Reduction: N-(1-phenylethyl)benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-methoxy-N-(1-phenylethyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. It may be used in the design of new drugs targeting specific biological pathways.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and may serve as a lead compound for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It may also find applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3-methoxybenzamide: Lacks the phenylethyl group, resulting in different chemical and biological properties.

    N-(1-phenylethyl)benzamide:

    3-hydroxy-N-(1-phenylethyl)benzamide: Formed by the oxidation of 3-methoxy-N-(1-phenylethyl)benzamide, with different chemical properties.

Uniqueness: this compound is unique due to the presence of both the methoxy and phenylethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

3-methoxy-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C16H17NO2/c1-12(13-7-4-3-5-8-13)17-16(18)14-9-6-10-15(11-14)19-2/h3-12H,1-2H3,(H,17,18)

InChI Key

JUDIEHSJEKJBSS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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